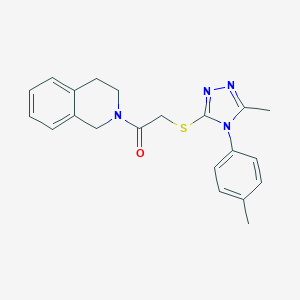![molecular formula C20H26N2O3S B427039 N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B427039.png)
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2,6-diethylphenylamine under suitable conditions to form the desired compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.
Mécanisme D'action
The mechanism of action of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to therapeutic effects. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-diethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-bromophenyl)sulfonyl]amino}propanamide
Uniqueness
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent compared to similar compounds with different substituents on the aromatic ring.
Propriétés
Formule moléculaire |
C20H26N2O3S |
|---|---|
Poids moléculaire |
374.5g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-8-7-9-17(6-2)19(16)21-20(23)15(4)22-26(24,25)18-12-10-14(3)11-13-18/h7-13,15,22H,5-6H2,1-4H3,(H,21,23) |
Clé InChI |
UURDJCMTCYBHBR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426956.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B426958.png)
![N-(4-ethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426959.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B426964.png)

![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B426967.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426968.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426971.png)



![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426979.png)
